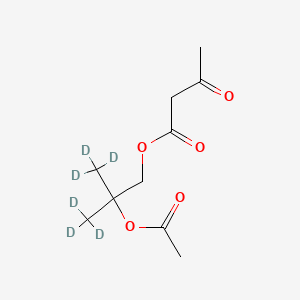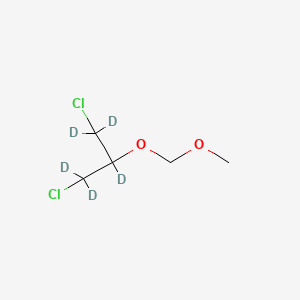
2'-(2,3-Epoxypropoxy-d5)-3-phenyl-propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Epoxy Resins and Coatings
Epoxy resins, such as those derived from bisphenol A diglycidylether (BADGE), serve as protective coatings in various applications, including civil engineering, electronics (for printed circuit boards), and food packaging (e.g., coatings inside cans to prevent corrosion and preserve food quality) (Poole et al., 2004). These applications highlight the importance of epoxy resins in enhancing durability and safety in various industries.
Anticorrosive Coatings
Research on epoxy polymers and their composites, including studies on their potential as anticorrosive coatings for metals like carbon steel in saline environments, underscores their critical role in protecting materials from corrosion. This is particularly relevant in marine applications where saltwater can severely degrade materials (Hsissou, 2021).
Fluorescent Chemosensors
Compounds based on similar phenolic structures have been utilized in the development of fluorescent chemosensors. These chemosensors are used to detect a wide array of analytes, showcasing the versatile applications of phenolic compounds in environmental monitoring and biomedical research (Roy, 2021).
Environmental and Health Safety
Studies on related phenolic compounds, like bisphenol A and its derivatives, also address concerns about environmental safety and human health impacts. This includes examining their presence in environmental matrices and potential effects on human health, suggesting a need for careful consideration of their use and disposal to mitigate adverse outcomes (Liu & Mabury, 2020).
properties
IUPAC Name |
1-[2-[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methoxy]phenyl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c19-17(11-10-14-6-2-1-3-7-14)16-8-4-5-9-18(16)21-13-15-12-20-15/h1-9,15H,10-13H2/i12D2,13D2,15D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZMQKJKLUZHBY-YZYYPZMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2C(=O)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=CC=C2C(=O)CCC3=CC=CC=C3)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661945 |
Source


|
| Record name | 1-[2-({[(~2~H_3_)Oxiran-2-yl](~2~H_2_)methyl}oxy)phenyl]-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189450-87-0 |
Source


|
| Record name | 1-[2-({[(~2~H_3_)Oxiran-2-yl](~2~H_2_)methyl}oxy)phenyl]-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












